![molecular formula C11H17F2NO4 B2583529 顺式-2-[[(1,1-二甲基乙氧基)羰基]氨基]-4,4-二氟环戊烷羧酸 CAS No. 2309433-18-7](/img/structure/B2583529.png)
顺式-2-[[(1,1-二甲基乙氧基)羰基]氨基]-4,4-二氟环戊烷羧酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
cis-2-[[(1,1-dimethylethoxy)carbonyl]amino]-4,4-difluoro-Cyclopentanecarboxylicacid is an intriguing compound with potential applications across various fields of science. It boasts a unique structural motif that makes it an ideal candidate for synthetic applications and scientific investigations.
科学研究应用
In chemistry , cis-2-[[(1,1-dimethylethoxy)carbonyl]amino]-4,4-difluoro-Cyclopentanecarboxylicacid serves as an intermediate for synthesizing more complex molecules. In biology and medicine , it can be studied for potential therapeutic applications, particularly in designing enzyme inhibitors or modifying biological pathways. In industry , the compound’s unique properties could see it being used in the development of new materials or as part of catalytic processes.
准备方法
Synthetic routes and reaction conditions: The synthesis of cis-2-[[(1,1-dimethylethoxy)carbonyl]amino]-4,4-difluoro-Cyclopentanecarboxylicacid can involve several steps, beginning with the cyclopentanecarboxylic acid core. Fluorination often requires reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). Protection of amino groups is done using tert-butoxycarbonyl (Boc) protection. Typical conditions include room temperature reactions under inert atmospheres to prevent unwanted side reactions. Industrial production methods: On an industrial scale, the production would likely include more robust and scalable procedures, including continuous flow processes for improved efficiency and control over reaction parameters. Catalysts and optimized reaction conditions would be used to ensure high yields and purity of the final product.
化学反应分析
Types of reactions it undergoes:
Oxidation
The compound can undergo oxidation reactions, typically involving the transformation of functional groups.
Reduction
It may undergo reduction, often to alter the oxidation state of functional groups present.
Substitution
Given the presence of amino and fluoro groups, nucleophilic and electrophilic substitution reactions are common. Common reagents and conditions used in these reactions:
Oxidation
Reagents such as KMnO4, CrO3, or PCC under controlled conditions.
Reduction
Hydrogenation using catalysts like Pd/C, or employing reducing agents like NaBH4.
Substitution
Halogenating agents, or various nucleophiles and electrophiles under appropriate conditions. Major products formed from these reactions:
Oxidation
Can form carbonyl-containing derivatives.
Reduction
Can result in the formation of hydro derivatives.
Substitution
Produces compounds with modified substituents at the cyclopentane ring or other reactive sites.
作用机制
The exact mechanism by which cis-2-[[(1,1-dimethylethoxy)carbonyl]amino]-4,4-difluoro-Cyclopentanecarboxylicacid exerts its effects is closely tied to its molecular structure. The fluoro and amino groups can interact with biological targets, potentially inhibiting or modifying enzymatic activity. These molecular interactions often involve specific binding to target sites, altering the function or structure of proteins or other molecules.
相似化合物的比较
Compared to similar compounds, cis-2-[[(1,1-dimethylethoxy)carbonyl]amino]-4,4-difluoro-Cyclopentanecarboxylicacid stands out due to its unique combination of fluoro and amino groups, which can impart distinct reactivity and binding characteristics. Similar compounds might include other fluoroamino-cyclopentane derivatives, each with slightly different functional groups that alter their chemical and biological behavior. Similar compounds include cis-2-amino-4,4-difluoro-cyclopentanecarboxylic acid and trans-2-[[(1,1-dimethylethoxy)carbonyl]amino]-4,4-difluoro-cyclopentanecarboxylic acid.
Hope this makes chemistry a bit more fun for you!
属性
IUPAC Name |
(1R,2R)-4,4-difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17F2NO4/c1-10(2,3)18-9(17)14-7-5-11(12,13)4-6(7)8(15)16/h6-7H,4-5H2,1-3H3,(H,14,17)(H,15,16)/t6-,7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYWABOYEWJKFHC-RNFRBKRXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(CC1C(=O)O)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CC(C[C@H]1C(=O)O)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17F2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N'-(3-chloro-4-fluorophenyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide](/img/structure/B2583450.png)
![1-(3,5-dimethylphenyl)-3-(4-fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2583454.png)
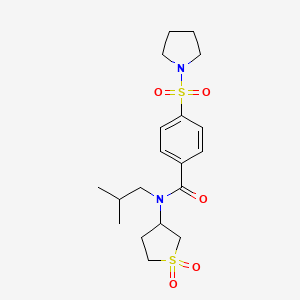
![2-[(4-aminophenyl)thio]-N-quinolin-3-ylpropanamide](/img/structure/B2583456.png)
![Ethyl 5-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}-1,2,4-oxadiazole-3-carboxylate](/img/structure/B2583457.png)
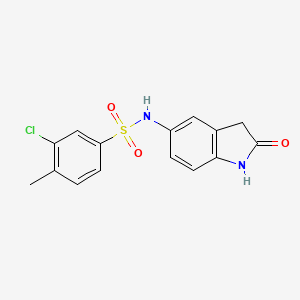
![ethyl 7-cyclohexyl-6-(3,4-dimethoxybenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2583460.png)
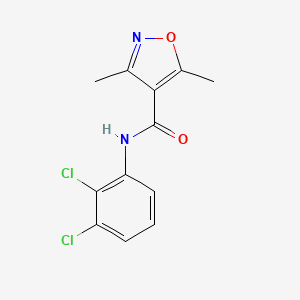
![(Z)-4-bromo-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2583463.png)
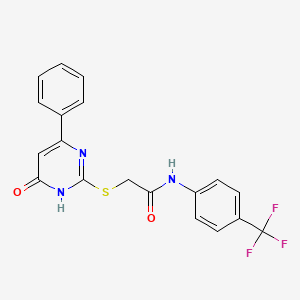
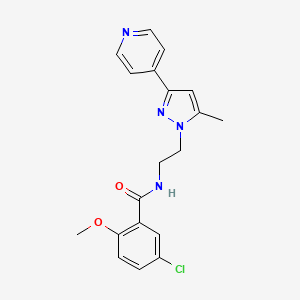
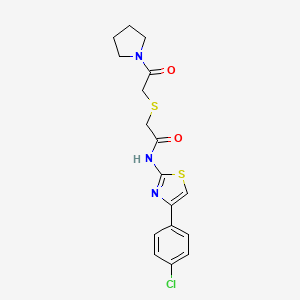
![Ethyl 5-(3,4-dimethylbenzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2583467.png)

